tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

Catalog No.
S13598314
CAS No.
M.F
C11H15ClN2O3
M. Wt
258.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl...

Product Name

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)pyridin-2-yl]carbamate

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

BKDABHKMMPWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CO)Cl

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is a chemical compound characterized by the molecular formula C11H15ClN2O3. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. This compound features a tert-butyl group, a chloromethyl substituent at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring, making it a significant intermediate in organic synthesis and pharmaceutical applications .

Types of Reactions

  • Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, where it is replaced by various nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction Reactions: The pyridine ring can be reduced using lithium aluminum hydride, yielding piperidine derivatives.

Mechanism of Action

Synthetic Routes

The synthesis of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate typically involves:

  • Starting Materials: Reaction of 4-(chloromethyl)pyridine with tert-butyl isocyanate.
  • Reaction Conditions: Conducted in the presence of a base such as triethylamine, often in dichloromethane at room temperature to optimize yield.
  • Industrial Production: In industrial settings, continuous flow processes may be employed for efficiency and scalability, utilizing automated reactors for precise control over reaction conditions .

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate serves multiple roles:

  • Pharmaceuticals: Acts as an intermediate in drug synthesis targeting various diseases.
  • Agrochemicals: Utilized in the development of crop protection agents.
  • Material Science: Employed in creating specialty chemicals and coatings due to its reactive functional groups .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit structural similarities to tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate:

Compound NameCAS NumberUnique Features
tert-Butyl (4-chloropyridin-2-yl)carbamate130721-78-7Lacks hydroxymethyl group
tert-Butyl (6-chloropyridin-2-yl)carbamate159603-71-1Different substitution pattern
tert-Butyl (4-formylpyridin-2-yl)carbamate304873-65-2Contains formyl instead of hydroxymethyl
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate639091-78-4Aminomethyl group alters reactivity
tert-Butyl (4-(chloromethyl)pyridin-2-carboxylic acid234108-73-7Carboxylic acid instead of carbamate

Uniqueness

The presence of both chloromethyl and hydroxymethyl groups distinguishes tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate from its analogs, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.0771200 g/mol

Monoisotopic Mass

258.0771200 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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